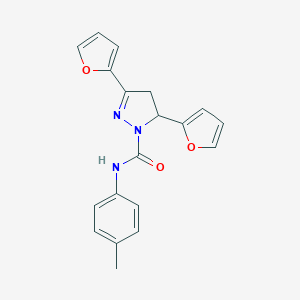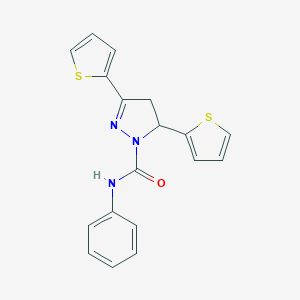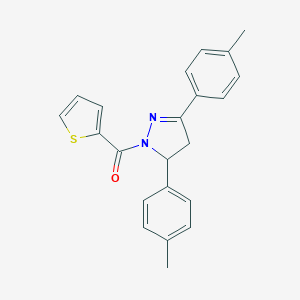![molecular formula C18H19N5O3 B292256 (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292256.png)
(3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione, also known as EPTQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. EPTQ belongs to the class of pyrazoloquinazoline derivatives, which have been shown to possess various biological activities.
Wirkmechanismus
The mechanism of action of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione is not fully understood. However, studies have suggested that (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione exerts its anticancer activity through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The anti-inflammatory activity of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Studies have shown that (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione possesses various biochemical and physiological effects. (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been shown to inhibit the proliferation and migration of cancer cells. Additionally, (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione in lab experiments include its simple and efficient synthesis method, as well as its potential therapeutic applications. However, the limitations of using (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the scientific research of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione. One future direction is to further investigate the mechanism of action of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione and its potential targets. Additionally, studies could investigate the potential side effects of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione and its safety profile. Another future direction is to explore the potential of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Overall, the scientific research of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has shown its potential as a therapeutic agent and warrants further investigation.
Synthesemethoden
The synthesis of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione involves the reaction of 4-ethoxyaniline with ethyl acetoacetate to form ethyl 4-ethoxyphenylhydrazinecarboxylate. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to produce (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione. The synthesis of (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been reported to be a simple and efficient process.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione possesses anticancer, antitumor, and anti-inflammatory activities. (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Additionally, (3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C18H19N5O3 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione |
InChI |
InChI=1S/C18H19N5O3/c1-2-26-12-9-7-11(8-10-12)20-21-15-16-19-14-6-4-3-5-13(14)18(25)23(16)22-17(15)24/h7-10,20H,2-6H2,1H3,(H,22,24)/b21-15- |
InChI-Schlüssel |
YUEWLNJMCQFPCN-QNGOZBTKSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N/N=C/2\C(=O)NN3C2=NC4=C(C3=O)CCCC4 |
SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=O)NN3C2=NC4=C(C3=O)CCCC4 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=O)NN3C2=NC4=C(C3=O)CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292185.png)
![2-{[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292186.png)
![4,6-dimethyl-2-{[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B292187.png)
![2-[(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292189.png)
![2-{[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292191.png)
![2-{[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292192.png)
![2-{[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292193.png)
![(3Z)-2-amino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292196.png)
![(3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292197.png)